Molecular Weight and Spacer Length Differentiation: Methylene vs. Ethylene Spacer Between Hydantoin Core and Sulfonic Acid
The target compound (C4H6N2O5S, MW = 194.17 g/mol) differs from its closest homolog, 2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonic acid (CAS 1011-70-7, C5H8N2O5S, MW = 208.19 g/mol), by a single methylene unit in the spacer chain. This results in a molecular weight difference of -14.02 g/mol (6.7% reduction) and a computed LogP shift from -1.8 (ethyl analog) to -2.1 (methyl analog), indicating the target compound is measurably more hydrophilic [1][2]. The rotatable bond count is reduced from 3 (ethyl analog) to 2 [1].
| Evidence Dimension | Molecular weight, LogP, and spacer length |
|---|---|
| Target Compound Data | MW = 194.17 g/mol; XLogP3-AA = -2.1; 2 rotatable bonds; spacer = -CH2-; TPSA = 121 Ų; HBD = 3; HBA = 5 |
| Comparator Or Baseline | 2-(2,5-Dioxoimidazolidin-4-yl)ethanesulfonic acid (CAS 1011-70-7): MW = 208.19 g/mol; LogP = -1.8 (computed); 3 rotatable bonds; spacer = -CH2-CH2-; TPSA = 121 Ų; HBD = 3; HBA = 5 |
| Quantified Difference | ΔMW = -14.02 g/mol (-6.7%); ΔLogP = -0.3 (more hydrophilic); ΔRotatable bonds = -1; ΔSpacer = -1 CH2 unit |
| Conditions | Computed properties from PubChem (XLogP3-AA) and Molaid database; comparison of fully protonated free acid forms |
Why This Matters
The shorter spacer and lower LogP of the target compound predict higher aqueous solubility and different conformational preferences compared to the ethyl analog, which directly impacts solubility in aqueous reaction media, crystallization behavior, and the spatial orientation of the sulfonic acid group in subsequent conjugation or salt formation steps.
- [1] PubChem Compound Summary for CID 71443289, (2,5-Dioxoimidazolidin-4-yl)methanesulfonic acid. https://pubchem.ncbi.nlm.nih.gov/compound/58942-07-7 (accessed April 2026). View Source
- [2] Molaid Chemical Database: 2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonic acid, CAS 1011-70-7, LogP -1.8, 3 rotatable bonds. https://www.molaid.com/MS_19211580 (accessed April 2026). View Source
